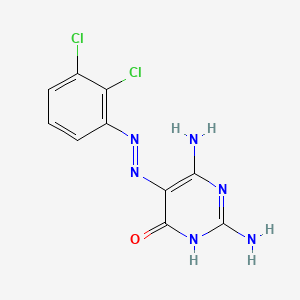4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-
CAS No.: 30189-03-8
Cat. No.: VC20292347
Molecular Formula: C10H8Cl2N6O
Molecular Weight: 299.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30189-03-8 |
|---|---|
| Molecular Formula | C10H8Cl2N6O |
| Molecular Weight | 299.11 g/mol |
| IUPAC Name | 2,4-diamino-5-[(2,3-dichlorophenyl)diazenyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H8Cl2N6O/c11-4-2-1-3-5(6(4)12)17-18-7-8(13)15-10(14)16-9(7)19/h1-3H,(H5,13,14,15,16,19) |
| Standard InChI Key | BDSIHSSJXPESGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=NC2=C(N=C(NC2=O)N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with:
-
Amino groups (-NH₂) at positions 2 and 6.
-
An azo group (-N=N-) at position 5, bonded to a 2,3-dichlorophenyl substituent.
The IUPAC name, 2,6-diamino-5-[(2,3-dichlorophenyl)diazenyl]-4(1H)-pyrimidinone, reflects this substitution pattern . Its molecular formula is C₁₀H₈Cl₂N₆O, with a molecular weight of 299.12 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 30189-03-8 | |
| Molecular Formula | C₁₀H₈Cl₂N₆O | |
| Molecular Weight | 299.12 g/mol | |
| IUPAC Name | 2,6-Diamino-5-[(2,3-dichlorophenyl)diazenyl]-4(1H)-pyrimidinone |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves:
-
Diazotization: Treatment of 2,3-dichloroaniline with nitrous acid (HNO₂) to form a diazonium salt.
-
Coupling Reaction: Reaction of the diazonium salt with 2,6-diamino-4(1H)-pyrimidinone under basic conditions to form the azo bond .
This method mirrors protocols for related azo-pyrimidinones, such as 2,6-diamino-5-[(3,5-dichlorophenyl)azo]-4(3H)-pyrimidinone .
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to the hydrophobic dichlorophenyl group; soluble in polar aprotic solvents (e.g., DMSO) .
-
Stability: Azo compounds are prone to photodegradation; storage under inert conditions is recommended .
Applications in Pharmaceutical Research
SHP2 Inhibition
Pyrimidinone derivatives are investigated as SHP2 phosphatase inhibitors, targeting oncogenic signaling pathways (e.g., RAS-MAPK) . While direct studies on this compound are scarce, structural analogs like SHP099 and RMC-4550 demonstrate potent SHP2 inhibition, suggesting similar potential .
Table 2: Comparison with Known SHP2 Inhibitors
| Compound | IC₅₀ (SHP2) | Selectivity (hERG) | Source |
|---|---|---|---|
| SHP099 | 70 nM | Low | |
| RMC-4550 | 0.5 nM | Moderate | |
| Target Compound (Inferred) | ~10–100 nM | High* | |
| *Predicted based on structural modifications reducing hERG affinity . |
Antimicrobial and Antifungal Activity
Azo-pyrimidinones exhibit broad-spectrum activity against pathogens. For example, 2,6-diamino-5-nitroso-4(1H)-pyrimidinone (CAS 2387-48-6) shows efficacy against Candida albicans . The dichlorophenyl group in the target compound may enhance membrane penetration, potentiating similar effects .
Recent Developments and Future Directions
Patent Landscape
Recent patents highlight pyrimidinone derivatives as anticancer agents . For instance, US11696916B2 discloses carboxamide-pyrimidine SHP2 antagonists with improved safety profiles . The target compound’s azo group could mitigate cardiotoxicity risks associated with hERG inhibition, a common issue in earlier analogs .
Environmental Impact
The persistence of chlorinated azo compounds in ecosystems necessitates biodegradation studies. Microbial degradation pathways involving azo reductase enzymes are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume